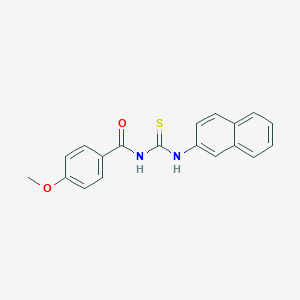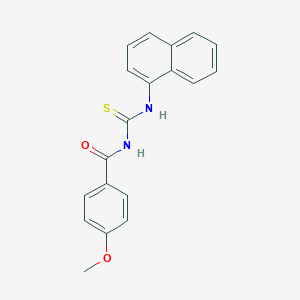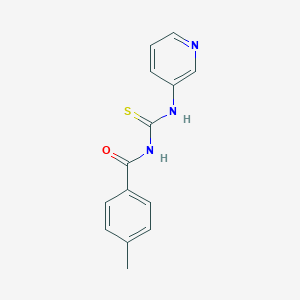![molecular formula C18H19N3O2S B410483 2-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B410483.png)
2-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide is a complex organic compound with the molecular formula C18H19N3O2S and a molecular weight of 341.4 g/mol. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide typically involves the reaction of 2-methylbenzoic acid with 3-(propanoylamino)aniline in the presence of a carbamothioylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the purification of the product through recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkylating agents (CH3I)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-{[3-(propanoylamino)phenyl]benzamide: A similar compound with a slightly different structure, lacking the carbamothioyl group.
2-methyl-3-nitro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide: Another related compound with a nitro group at the 3-position.
Uniqueness
2-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide is unique due to its specific structural features, such as the presence of both a carbamothioyl group and a propanoylamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4g/mol |
IUPAC Name |
2-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H19N3O2S/c1-3-16(22)19-13-8-6-9-14(11-13)20-18(24)21-17(23)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,19,22)(H2,20,21,23,24) |
InChI Key |
BLZHJNDRAVTBEI-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B410400.png)
![N-[3-({[(4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]propanamide](/img/structure/B410402.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410405.png)
![3-chloro-N-[4-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B410406.png)
![N-[4-(diethylamino)phenyl]-N'-(4-methoxybenzoyl)thiourea](/img/structure/B410410.png)


![N-[4-(dimethylamino)phenyl]-N'-(4-methoxybenzoyl)thiourea](/img/structure/B410413.png)
![Propyl 4-({[(4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B410414.png)
![4-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B410416.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B410420.png)
![4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B410422.png)

